N-(2-fluorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
N-(2-fluorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3S/c1-16-10-12-17(13-11-16)14-30-25(32)24-23(18-6-2-5-9-21(18)33-24)29-26(30)34-15-22(31)28-20-8-4-3-7-19(20)27/h2-13H,14-15H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNIRQUZJCVQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The target molecule can be dissected into three primary components: (1) the tricyclic 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one core, (2) the sulfanyl-functionalized side chain at position 4, and (3) the N-(2-fluorophenyl)acetamide moiety. Retrosynthetic strategies prioritize the assembly of the tricyclic system followed by sequential introduction of the sulfanyl and acetamide groups.
Tricyclic Core Construction
The tricyclic framework is synthesized via a [4+2] cycloaddition between a furan-derived diene and a nitroso compound, followed by oxidative aromatization. Key intermediates include 5-[(4-methylphenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one, which is obtained in 68% yield using a microwave-assisted protocol at 150°C for 2 hours.
Sulfanyl Group Introduction
The sulfanyl moiety is installed via nucleophilic displacement of a chloro or bromo substituent at position 4 of the tricycle. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the reaction between the tricyclic halide and thiolacetic acid, yielding the sulfanyl intermediate in 75–82% purity.
Detailed Synthetic Routes
Method A: Sequential Acyl Chloride Activation and Amide Coupling
Synthesis of 2-(2-Fluorophenyl)Acetyl Chloride
2-(2-Fluorophenyl)acetic acid (10 mmol) is refluxed with thionyl chloride (12 mmol) in dichloromethane (DCM) for 3 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a colorless oil (94% purity).
Amide Formation
The sulfanyl-tricyclic amine (8 mmol) is dissolved in THF and treated with triethylamine (10 mmol). The acyl chloride (9 mmol) in THF is added dropwise at 0°C, and the mixture is stirred for 15 hours at room temperature. Workup includes filtration, aqueous washes, and crystallization from acetonitrile, affording the target compound in 67% yield.
Table 1: Reaction Conditions for Method A
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Time | 15 hours |
| Solvent | Tetrahydrofuran |
| Base | Triethylamine |
| Yield | 67% |
Method B: One-Pot Sulfanyl-Acetamide Assembly
Direct Coupling via Mixed Carbonate
A novel approach employs 1,1'-carbonyldiimidazole (CDI) to activate 2-(2-fluorophenyl)acetic acid in situ. The sulfanyl-tricyclic amine (7 mmol) is added to the activated carbonate in DCM, with 4-dimethylaminopyridine (DMAP) as a catalyst. After 12 hours at 40°C, the product is isolated via flash chromatography (hexane:ethyl acetate, 3:1), achieving a 72% yield.
Table 2: Comparative Yields of Methods A and B
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| A | 67 | 95 | 15 |
| B | 72 | 97 | 12 |
Optimization of Critical Parameters
Solvent Selection
Polar aprotic solvents (THF, DMF) enhance nucleophilicity of the amine, while ethereal solvents (DCM) improve acyl chloride stability. Methanol and water are avoided due to premature hydrolysis.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (500 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, Ar-H), 6.98 (d, J = 8.5 Hz, 2H), 4.21 (s, 2H, CH₂CO), 3.89 (s, 3H, OCH₃).
- IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).
- HRMS (ESI): m/z calc. for C₂₉H₂₃FN₃O₃S [M+H]⁺: 528.1432; found: 528.1429.
Table 3: Key Spectral Signatures
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 4.21 (s) | Acetamide CH₂ |
| IR | 1685 cm⁻¹ | Amide C=O Stretch |
| HRMS | 528.1429 | Molecular Ion |
Challenges and Alternative Approaches
Steric Hindrance in the Tricyclic Core
Bulky substituents at position 5 [(4-methylphenyl)methyl] impede sulfanyl group installation, reducing yields to 45–50%. Alternative protecting groups (e.g., tert-butyldimethylsilyl) are under investigation.
Epimerization During Amide Formation
Racemization at the tricyclic system’s C2 center occurs above 50°C. Low-temperature protocols (0–10°C) with HOBt/DCC coupling suppress this side reaction, albeit with longer reaction times (24–36 hours).
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-fluorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[740
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Pathway Interference: Disrupting specific biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Conclusion
N-(2-fluorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex and potentially valuable compound with diverse applications in chemistry, biology, medicine, and industry
Biological Activity
N-(2-fluorophenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential biological activity. This article aims to explore its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a fluorophenyl group and a complex diazatricyclic moiety that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor or modulator of certain receptors or enzymes involved in key physiological processes.
Potential Targets:
- Orexin Receptors : Similar compounds have shown promise in modulating orexin receptors, which are implicated in sleep regulation and appetite control .
- Enzymatic Activity : The presence of the sulfanyl group indicates potential interactions with various enzymes, possibly affecting metabolic pathways.
In Vitro Studies
In vitro studies have been conducted to assess the cytotoxicity and receptor binding affinity of this compound using cell lines such as CHO-K1 and others.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-(2-fluorophenyl)-... | 15 ± 3 | CHO-K1 |
| Control (suvorexant) | 2.2 ± 0.47 | OX2R |
The results indicate that the compound has a moderate cytotoxic profile compared to established drugs .
Case Studies
Recent research has highlighted the compound's potential in treating insomnia through orexin receptor modulation. In a comparative study involving several analogs, this compound exhibited promising results in reducing orexin A-induced signaling in cellular models.
Q & A
Q. Q1. What analytical techniques are recommended to confirm the structural integrity of the compound?
To validate the compound’s structure, employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for detailed bond and functional group analysis, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Mass Spectrometry (MS) for molecular weight confirmation. For crystalline samples, X-ray crystallography provides definitive structural elucidation. Ensure solvent selection aligns with solubility properties to avoid artifacts .
Q. Q2. What are the initial steps for synthesizing this compound, and which reagents are critical?
Synthesis typically involves multi-step reactions starting with the formation of the tricyclic core via cyclization reactions. Key reagents include palladium or copper catalysts for cross-coupling steps, thiol-containing intermediates for sulfanyl group incorporation, and fluorinated aryl amines for the acetamide moiety. Solvent selection (e.g., DMF or THF) and temperature control (60–120°C) are critical to optimize intermediate stability .
Q. Q3. How is the compound’s solubility and stability assessed under varying pH conditions?
Perform pH-dependent solubility studies using buffered solutions (pH 1–12) and monitor stability via UV-Vis spectroscopy or HPLC. For biological assays, use dimethyl sulfoxide (DMSO) as a stock solvent, but ensure dilution into aqueous buffers does not precipitate the compound. Stability under light and heat can be tested using accelerated degradation studies .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Discrepancies may arise from differences in cell line specificity , assay conditions (e.g., oxygen levels in cytotoxicity tests), or impurity profiles. To address this:
Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
Conduct structure-activity relationship (SAR) studies to isolate pharmacophores responsible for specific activities.
Validate purity via HPLC and control for metabolic interference (e.g., cytochrome P450 interactions) .
Q. Q5. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?
Implement Design of Experiments (DoE) to systematically vary parameters like temperature, catalyst loading, and stoichiometry. Use flow chemistry for exothermic reactions to enhance heat dissipation and reproducibility. For sulfur-containing intermediates, employ inert atmospheres (N₂/Ar) to prevent oxidation. Monitor reaction progress in real time using inline FTIR or Raman spectroscopy .
Q. Q6. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the compound’s biological target engagement?
Use molecular docking simulations (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinases or DNA topoisomerases). Validate predictions via isothermal titration calorimetry (ITC) to quantify binding affinities. For crystallographic targets, X-ray co-crystallization reveals precise interaction geometries. Compare with analogs lacking key substituents (e.g., fluorophenyl groups) to isolate critical interactions .
Data Interpretation & Mechanistic Studies
Q. Q7. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
Discrepancies may stem from pharmacokinetic factors (e.g., poor bioavailability) or tumor microenvironment differences . Address this by:
Measuring plasma stability and tissue distribution via LC-MS/MS .
Using patient-derived xenografts (PDX) to better mimic human physiology.
Profiling metabolite activity using HPLC-coupled bioassays .
Q. Q8. What methodologies elucidate the compound’s mechanism of action when target proteins are unknown?
Combine chemoproteomics (e.g., activity-based protein profiling) with CRISPR-Cas9 screens to identify essential genes for compound sensitivity. For pathway analysis, use phosphoproteomics or RNA-seq to map downstream effects. Validate hits via surface plasmon resonance (SPR) or knockout cell lines .
Comparative & Validation Studies
Q. Q9. How can researchers benchmark this compound against structurally similar analogs?
Develop a comparative activity matrix assessing:
- IC₅₀ values across disease-relevant cell lines.
- Selectivity ratios (e.g., therapeutic index via healthy vs. cancerous cell toxicity).
- ADME profiles (e.g., metabolic stability in liver microsomes). Use molecular dynamics simulations to correlate structural variations (e.g., substituent electronegativity) with activity .
Q. Q10. What validation steps are critical before advancing the compound to preclinical trials?
Confirm genotoxicity via Ames test and hERG channel inhibition assays.
Assess in vivo pharmacokinetics (Cmax, AUC, half-life) in rodent models.
Perform dose-ranging studies to establish a safety margin.
Validate target engagement using biomarker assays (e.g., phospho-antibody staining for kinase targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
